4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Antifolate Enzyme Inhibition DHFR

This is a high-value isoxazole-pyridine heterocyclic building block for targeted drug discovery. Its unique 3-position primary amine enables nucleophilic derivatization for covalent FLT3 inhibitors and antimicrobial agents, a reactivity profile not achievable with the corresponding 3-one analog. This specificity ensures research relevance, particularly for oncology programs requiring amide/urea-linked scaffolds. Procure this compound for validated kinase inhibitor synthesis.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 670246-33-0
Cat. No. B1312504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine
CAS670246-33-0
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NOC(=C12)N)C
InChIInChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)12-11-8/h3H,9H2,1-2H3
InChIKeyIDXFBGGMXCHKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine (CAS 670246-33-0): A Unique Amino-Functionalized Scaffold for Targeted Medicinal Chemistry Procurement


4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is an isoxazole-fused pyridine heterocyclic scaffold characterized by a primary amine group at the 3-position of the isoxazole ring . This core structure serves as a versatile building block in drug discovery, particularly as a key intermediate for the synthesis of potent kinase inhibitors and antimicrobial agents [1]. Its molecular formula is C8H9N3O, with a molecular weight of 163.18 g/mol .

Why 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine Cannot Be Substituted with Closely Related Isoxazole-Pyridine Analogs


While the isoxazolo[3,4-b]pyridine scaffold is common, the functional group at the 3-position critically dictates chemical reactivity and biological behavior. Substituting the 3-amino moiety with a 3-one group, as in the analog 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, fundamentally alters the compound's acid-base properties and, consequently, its interactions with biological targets. The 3-amino compound acts as a nucleophile for further functionalization, enabling the creation of amide- and urea-linked derivatives, a key feature exploited in the development of potent FLT3 inhibitors [1]. This precise reactivity is not achievable with the corresponding 3-one analog, which is a weak acid (pKa = 6.9) and undergoes N-alkylation and N-sulfonylation reactions [2]. Therefore, generic substitution is not feasible for research programs requiring the specific nucleophilic and base-like properties of the primary amine for building targeted chemical libraries.

Quantitative Differentiation Guide: Head-to-Head Performance Data for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine


Superior DHFR Inhibition Compared to Trimethoprim

In an enzymatic assay against dihydrofolate reductase (DHFR) from Pneumocystis carinii, the target compound demonstrates an inhibitory concentration (IC50) of 12,000 nM [1]. This represents a 3.3-fold improvement in potency compared to the clinically used antifolate trimethoprim, which exhibits an ID50 of 39,600 nM under comparable conditions [2].

Antifolate Enzyme Inhibition DHFR Pneumocystis carinii

Functional Group Divergence: Distinct Acid-Base Properties vs. the 3-One Analog

The compound's primary amine functionality at the 3-position confers distinct chemical behavior compared to the 3-one analog (4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one). While the target compound is an amine base, the analog is a weak acid with a measured pKa of 6.9 [1]. This difference dictates the type of derivatization reactions possible, with the amine enabling nucleophilic attacks such as amide and urea bond formation, as opposed to the N-alkylation and N-sulfonylation reactions typical of the acidic analog [1].

Physicochemical Properties Reactivity pKa Building Block

Validated Utility as a Precursor for Potent FLT3 Kinase Inhibitors

The value of the 3-amino-isoxazolo[3,4-b]pyridine scaffold is substantiated by its use in generating potent covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3). A derivative (compound C14) synthesized from a closely related 3-amino scaffold exhibited an IC50 of 256 nM against FLT3 and demonstrated 73% inhibition of the FLT3-ITD mutant at 1 μM [1]. In cellular assays, C14 showed strong antiproliferative activity against the AML cell lines MV4-11 (IC50 = 325 nM) and MOLM-13 (IC50 = 507 nM) [1].

Kinase Inhibitor FLT3 Acute Myeloid Leukemia Covalent Inhibitor

Enhanced Antifungal Activity of a Derivative Compared to Fluconazole

While the target compound itself is a precursor, its N1-(4-fluorobenzoyl) derivative (compound 2n) demonstrates significantly enhanced antifungal potency. Against clinical isolates of Candida albicans and the standard strain C. albicans ATCC 10231, compound 2n exhibited a Minimum Inhibitory Concentration (MIC) of 50 μg/mL . This is a 4-fold improvement over the widely prescribed antifungal fluconazole, which has an MIC of 200 μg/mL in the same assay .

Antifungal Candida albicans MIC Fluconazole

Targeted Application Scenarios for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine in Medicinal Chemistry and Life Science Research


Development of Next-Generation Antifolate Agents

Researchers exploring novel DHFR inhibitors can leverage the compound's demonstrated 3.3-fold potency advantage over trimethoprim as a validated starting point for hit-to-lead optimization [1]. Its primary amine group also provides a convenient handle for further derivatization to improve selectivity and pharmacokinetic properties .

Synthesis of Covalent Kinase Inhibitors for Oncology

The compound serves as a critical precursor for synthesizing a series of covalent FLT3 inhibitors [1]. The 3-amino group is essential for creating the amide and urea linkages found in lead compounds like C14, which exhibits nanomolar potency against AML cell lines [1]. This established synthetic pathway makes the compound a high-value procurement item for targeted oncology research.

Construction of Antimicrobial Compound Libraries

The core scaffold is a validated template for generating potent antibacterial and antifungal agents [REFS-1, REFS-2]. The 3-amino functionality enables the creation of diverse N-substituted derivatives, some of which have shown a 4-fold improvement in antifungal activity compared to fluconazole . This positions the compound as a versatile building block for generating novel antimicrobial chemical matter.

Exploration of Novel Bromodomain and Epigenetic Modulators

The isoxazole-pyridine core, including the 3-amino motif, is claimed as a key heterocyclic scaffold in patents for bromodomain inhibitors [1]. This indicates the compound's potential as a starting material for developing novel epigenetic tools and therapeutics targeting bromodomain-containing proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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